molecular formula C16H20N2O4S2 B2371128 N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 2034520-59-5

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No. B2371128
CAS RN: 2034520-59-5
M. Wt: 368.47
InChI Key: YXCZNNVCZNBEDD-UHFFFAOYSA-N
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Description

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide, also known as THPPSA, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. THPPSA is a sulfonamide derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized new heterocyclic compounds incorporating sulfamoyl moiety, aiming to utilize them as antimicrobial agents. These compounds, including derivatives of thiazole, pyridone, pyrazole, chromene, and hydrazone, have shown promising antibacterial and antifungal activities (E. Darwish et al., 2014).

Chemoselective Acetylation

A study explored the chemoselective monoacetylation of 2-aminophenol to an intermediate crucial for the synthesis of antimalarial drugs, employing immobilized lipase as the catalyst. This research highlights an approach to synthesizing biologically relevant compounds (Deepali B Magadum & G. Yadav, 2018).

Sulfamoylation Techniques

An efficient method for the sulfamoylation of a hydroxyl group has been developed, offering a pathway to obtain sulfamates with high yield. This advancement in chemical synthesis techniques is relevant for creating compounds with potential pharmacological activities (M. Okada et al., 2000).

Antioxidant Activity

Research on Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide has shown significant antioxidant activity. This study underscores the potential of such compounds in developing therapeutic agents with antioxidant properties (K. Chkirate et al., 2019).

Bioactive Compound Synthesis

The synthesis and characterization of new azo complexes from N-(4-hydroxyphenyl)acetamide have been explored, with a focus on their antimicrobial activity. This research contributes to the development of compounds with potential use in fighting microbial infections (T. Fahad, 2017).

properties

IUPAC Name

N-[4-[(3-hydroxy-3-thiophen-3-ylpropyl)sulfamoyl]-3-methylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-11-9-14(18-12(2)19)3-4-16(11)24(21,22)17-7-5-15(20)13-6-8-23-10-13/h3-4,6,8-10,15,17,20H,5,7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCZNNVCZNBEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide

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